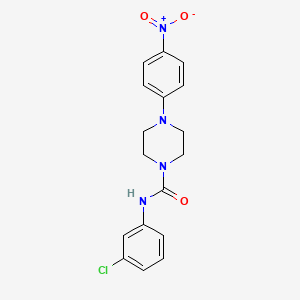![molecular formula C21H26N2O2 B4886755 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)
1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine
Übersicht
Beschreibung
1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine, also known as MPMP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been investigated as a potential candidate for the treatment of various neurological disorders, such as depression and anxiety. In pharmacology, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been studied for its potential as a therapeutic agent for the treatment of schizophrenia and other psychiatric disorders. In neuroscience, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been investigated for its effects on the central nervous system, including its potential as a modulator of neurotransmitter systems.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of anxiety and depression. 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has also been shown to bind to the dopamine receptors D2 and D3, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has also been shown to increase locomotor activity in animals, which may be related to its effects on the dopamine system. In addition, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine is also relatively stable and can be stored for extended periods without degradation. However, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to further elucidate its mechanism of action and its effects on neurotransmitter systems. Additionally, future research could investigate the safety and efficacy of 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine in humans and explore potential side effects. Finally, future research could investigate modifications to the structure of 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine to improve its pharmacological properties and increase its potential as a therapeutic agent.
Conclusion
In conclusion, 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine is a synthetic compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis method of 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been extensively studied, and modifications have been made to improve its yield and purity. 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has been shown to modulate neurotransmitter systems and has a range of biochemical and physiological effects. While 1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments, its safety and efficacy in humans are not well established. Future research could investigate its potential as a therapeutic agent for the treatment of psychiatric disorders and explore modifications to improve its pharmacological properties.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-4-6-10-19(16)22-12-14-23(15-13-22)21(24)18(3)25-20-11-7-5-9-17(20)2/h4-11,18H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFIKKKQQXLMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 6-amino-5-cyano-2-propyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4886683.png)

![ethyl N-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B4886690.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)
![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)

![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)